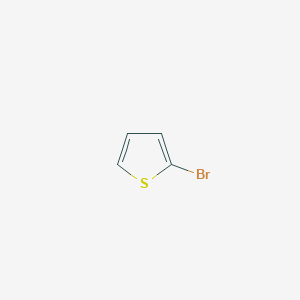

2-Bromothiophene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCRZHGAIRVWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061389 | |

| Record name | Thiophene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly brown liquid with a stench; [Acros Organics MSDS] | |

| Record name | 2-Bromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-09-4, 60326-18-3 | |

| Record name | 2-Bromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060326183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF929NUW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Bromothiophene

Regioselective Bromination of Thiophene (B33073)

Due to the high reactivity of the thiophene ring, controlling the position of bromination is a key challenge. The α-positions (2- and 5-positions) are significantly more reactive towards electrophilic substitution than the β-positions (3- and 4-positions). chemicalbook.com Therefore, achieving high regioselectivity for 2-bromothiophene is paramount to avoid the formation of undesired isomers and polybrominated products.

Direct Bromination Approaches and Optimization

Direct bromination of thiophene remains a widely used method for synthesizing this compound. Various brominating agents and reaction conditions have been explored to maximize the yield and selectivity for the desired 2-bromo isomer.

One common approach involves the use of elemental bromine (Br₂) in a suitable solvent. The choice of solvent and temperature plays a critical role in controlling the reaction. For instance, dissolving thiophene in acetic acid and adding a solution of bromine in glacial acetic acid at temperatures below 10°C can produce this compound, which is then isolated after workup. wikipedia.org Another method utilizes carbon tetrachloride as the solvent, where a solution of bromine is added dropwise to a cooled solution of thiophene. researchgate.net

N-Bromosuccinimide (NBS) is another effective reagent for the regioselective bromination of thiophenes. researchgate.net It is often considered a milder alternative to elemental bromine and can lead to higher selectivity. The reaction is typically carried out in solvents like chloroform (B151607) or acetic acid. oaepublish.com Studies have shown that the bromination of thiophene with NBS is a fast and convenient method, with the yield of bromothiophenes being dependent on the initial thiophene structure and the nature of the solvent. researchgate.net

The optimization of direct bromination has also been explored using microreactor technology. A solvent-free continuous bromination of thiophene using pure bromine at room temperature in a microreactor has been shown to achieve high selectivity for 2,5-dibromothiophene (B18171) with yields up to 86%. oaepublish.com This method significantly reduces reaction times from hours to less than a second and allows for rapid optimization of reaction parameters like temperature and molar ratios. oaepublish.com

Table 1: Comparison of Direct Bromination Methods for Thiophene

| Brominating Agent | Solvent | Temperature (°C) | Reported Yield of this compound | Reference |

| Bromine (Br₂) | Acetic Acid | <10 | 55% | wikipedia.org |

| Bromine (Br₂) | Carbon Tetrachloride | Ice-bath | 55% | researchgate.net |

| N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | Room Temperature | High selectivity reported | researchgate.netoaepublish.com |

| Bromine (Br₂) | Microreactor (solvent-free) | Room Temperature | High selectivity for dibromo-derivative | oaepublish.com |

Electrochemical Bromination Techniques and Selectivity Control

Electrochemical methods offer a promising alternative for the synthesis of this compound, often providing higher selectivity and avoiding the direct use of hazardous elemental bromine. These techniques typically involve the anodic oxidation of a bromide source to generate the brominating species in situ.

An electrochemical bromination of thiophenes using ammonium (B1175870) bromide has been developed for both batch and continuous-flow conditions. researchgate.net This method has shown to selectively produce 2-bromothiophenes from substituted thiophenes containing a hydrogen at the 2-position. researchgate.net Cyclic voltammetry studies suggest a mechanism involving a bromine cation. researchgate.net

The choice of the electrolytic cell, whether divided or undivided, can significantly influence the regioselectivity of electrochemical reactions. researchgate.net In an undivided cell, both the anode and cathode are in the same compartment, which can lead to different reaction pathways compared to a divided cell where the anolyte and catholyte are separated. For instance, in the electrocarboxylation of N-heteroarenes, changing from a divided to an undivided cell altered the site of carboxylation. researchgate.net While specific studies on the impact of cell type on the regioselective bromination of thiophene are not extensively detailed, the principle of controlling reaction pathways through cell design is a key aspect of electrochemical synthesis.

Controlling the concentration of the bromide source and other electrolyte components is another strategy to enhance regioselectivity. For example, in the electrochemical bromination of electron-rich arenes, using an excess of a supporting electrolyte like tetrabutylammonium (B224687) bromide (Bu₄NBr) has been shown to significantly improve the regioselectivity for the para-isomer. google.com This principle could potentially be applied to the electrochemical bromination of thiophene to favor the 2-position.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing greener synthetic routes for chemical production, and the synthesis of this compound is no exception. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.

A notable green approach involves the utilization of bromine-containing wastewater from other industrial processes as a source of bromide for the synthesis of this compound. google.com One patented method describes using wastewater with a magnesium bromide content of 5-15%. google.com In this process, thiophene and concentrated sulfuric acid are added to the wastewater, and hydrogen peroxide is slowly introduced while maintaining a low temperature (4-6 °C). google.com This method not only recycles waste but also avoids the use of elemental bromine. A reported example using this method achieved a yield of 88% with a product purity of 99.62%. google.com

A safe and convenient method for the bromination of thiophene that aligns with green chemistry principles utilizes a mixture of sodium bromide (NaBr) and potassium bromate (B103136) (KBrO₃) in glacial acetic acid. researchgate.net In this reaction, bromine is generated in situ from the reaction of the bromide and bromate salts with acetic acid. The reaction is typically carried out at a temperature no higher than 10°C. researchgate.net While the reported yields of this compound and 2,5-dibromothiophene are around 45%, this method avoids the handling of hazardous liquid bromine. researchgate.net

A highly efficient and environmentally friendly method for the synthesis of this compound employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). Hydrogen peroxide acts as an in situ oxidizing agent for bromide ions from HBr, generating the active brominating species. This method has been shown to be highly selective and produce this compound in high yields.

One procedure involves adding thiophene, dichloroethane, and hydrobromic acid to a reactor, followed by the dropwise addition of hydrogen peroxide at a temperature maintained at 40°C. The reaction is monitored until the relative content of this compound reaches over 95%. This approach offers several advantages, including low energy consumption, safe raw materials, high selectivity, and good product quality.

Table 2: Overview of Green Synthesis Methods for this compound

| Method | Reagents | Solvent | Key Features | Reported Yield/Purity | Reference |

| Bromine-Containing Wastewater | MgBr₂ in wastewater, H₂SO₄, H₂O₂ | Water | Utilizes industrial waste, avoids elemental bromine | 88% yield, 99.62% purity | google.com |

| In situ Bromine Generation | NaBr, KBrO₃ | Acetic Acid | Avoids handling of liquid bromine, safe reagents | ~45% yield | researchgate.net |

| Oxidation of HBr | HBr, H₂O₂ | Dichloroethane | High selectivity, safe reagents, low energy consumption | >95% relative content |

Role of L-Valine Methyl Ester in Enhanced Selectivity

A significant challenge in the synthesis of this compound is the control of regioselectivity, as the formation of the undesired 3-bromothiophene (B43185) isomer is a common side reaction. acs.org The use of L-valine methyl ester as an additive in the bromination of thiophene has emerged as an effective strategy to enhance the selectivity for the 2-position. acs.orgresearchgate.net

In a patented method, the bromination of thiophene is carried out using sodium bromide and hydrogen peroxide in the presence of sulfuric acid and L-valine methyl ester. researchgate.net This approach significantly minimizes the formation of 3-bromothiophene. The proposed role of L-valine methyl ester is to act as a phase-transfer catalyst or to form an intermediate complex that sterically hinders the bromination at the 3-position of the thiophene ring, thereby directing the electrophilic attack to the more accessible 2-position.

A study detailing this method reported that the inclusion of L-valine methyl ester in the reaction mixture leads to a product containing as little as 0.12% of the 3-bromothiophene impurity. researchgate.net This high selectivity is a marked improvement over traditional methods and is particularly valuable in the synthesis of pharmaceutical intermediates where high purity is paramount. acs.org

Table 1: Reaction Parameters for Selective Bromination of Thiophene

| Parameter | Value |

| Reactants | Thiophene, Sodium Bromide, Hydrogen Peroxide, Sulfuric Acid |

| Additive | L-Valine Methyl Ester |

| Molar Ratio (Thiophene:L-Valine Methyl Ester) | 1 : (0.08-0.12) acs.org |

| Reaction Temperature | 5-10°C researchgate.net |

| 3-Bromothiophene Impurity | 0.12% researchgate.net |

Alternative Synthetic Pathways to this compound

Beyond optimizing traditional bromination, researchers are exploring entirely new synthetic routes to this compound that offer advantages in terms of efficiency, atom economy, and the potential for structural diversity.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient approach to chemical synthesis. nih.govnih.gov The Gewald reaction is a classic example of an MCR used to synthesize polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org While the direct synthesis of this compound via a one-pot MCR has not been extensively reported, the principles of the Gewald reaction can be adapted to design a plausible pathway.

A hypothetical multicomponent approach to a this compound derivative could involve the reaction of a β-ketoester, elemental sulfur, and a brominated active methylene (B1212753) compound. The reaction would proceed through a Knoevenagel condensation followed by sulfur addition and cyclization to form the thiophene ring with the bromine atom pre-installed. This strategy would offer the advantage of building the brominated thiophene core in a single, convergent step.

The versatility of MCRs allows for the generation of a wide array of substituted thiophenes by varying the starting components. researchgate.net This approach is particularly attractive for creating libraries of compounds for drug discovery and materials science applications.

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical synthesis, offers a green and highly specific alternative for the production of fine chemicals. acs.org While a direct chemo-enzymatic route to this compound is not yet established, the use of halogenase enzymes presents a promising avenue of research. nih.govrsc.org

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds using a non-toxic halide salt and molecular oxygen. rsc.orgresearchgate.net These enzymes exhibit remarkable control over the position of halogenation, a feature that could be harnessed for the specific synthesis of this compound, avoiding the formation of the 3-bromo isomer.

A potential chemo-enzymatic strategy would involve the use of a tryptophan 7-halogenase or a similar engineered FDH that can accept thiophene as a substrate. The enzyme would catalyze the direct bromination of the thiophene ring at the C2 position. The reaction would likely involve the generation of a reduced flavin adenine (B156593) dinucleotide (FADH2) by a partner reductase, which then reacts with oxygen and a bromide salt to form a reactive halogenating species. rsc.org This enzymatic step could be integrated into a larger synthetic sequence, providing a highly selective and environmentally benign method for producing this compound.

Table 2: Potential Chemo-Enzymatic Synthesis of this compound

| Step | Description | Key Components |

| Enzymatic Bromination | Regioselective bromination of the thiophene ring. | Thiophene, Halogenase Enzyme (e.g., Flavin-dependent halogenase), Bromide Salt, Oxygen |

| Cofactor Regeneration | Regeneration of the reduced flavin cofactor (FADH2). | Flavin Reductase, Electron Donor (e.g., NADH/NADPH) |

Reactivity and Mechanistic Studies of 2 Bromothiophene

Transition Metal-Catalyzed Cross-Coupling Reactionsresearchgate.net

The reactivity of the carbon-bromine bond in 2-bromothiophene makes it an ideal electrophilic partner in various cross-coupling methodologies. These reactions typically involve a catalytic cycle with a transition metal, most commonly palladium, that facilitates the formation of a new bond between the thiophene (B33073) ring and a nucleophilic coupling partner. wikipedia.orglibretexts.org The development of these catalytic systems, including those that operate without ligands, has made such transformations more economical and environmentally friendly. rsc.orgrsc.org

The Suzuki-Miyaura coupling is a widely utilized organic reaction that employs a palladium complex to catalyze the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid. wikipedia.org This reaction is a cornerstone in modern organic synthesis for forming C-C bonds to create substituted biphenyls, polyolefins, and styrenes. wikipedia.org For this compound, the Suzuki reaction provides an efficient route to synthesize 2-arylthiophenes and other substituted derivatives. youtube.comnih.gov The reaction mechanism generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The scope of the Suzuki reaction with bromothiophenes is extensive, tolerating a variety of functional groups on the arylboronic acid coupling partner, including both electron-donating and electron-withdrawing groups. nih.gov Research has demonstrated the successful synthesis of various 2-(bromomethyl)-5-aryl-thiophenes via Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with different aryl boronic acids. nih.govresearchgate.net

The efficacy of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. nih.gov Ligands play a crucial role by stabilizing the palladium center, enhancing its reactivity, and influencing the reaction's scope and efficiency. Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to improve catalytic activity, particularly for less reactive halides. libretexts.org

One highly effective ligand for Suzuki couplings is 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), which confers exceptional activity, enabling reactions with low catalyst loading and the synthesis of highly hindered biaryls. nih.gov The use of such advanced ligands can even allow reactions involving aryl chlorides to proceed at room temperature. nih.gov Other catalyst systems, such as those utilizing palladium(II) acetate (B1210297) with triphenylphosphine (B44618) or N-heterocyclic carbene (NHC) palladium complexes, have also proven effective. researchgate.netorganic-chemistry.org The choice of base, such as potassium carbonate or potassium phosphate, is also a critical parameter in optimizing reaction conditions. nih.govresearchgate.net

Table 1: Catalyst Systems in Suzuki-Miyaura Coupling of this compound Derivatives

| This compound Derivative | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield | Reference |

| This compound | Phenylboronic acid | Pd(II)-complex | Pyridine-based | K2CO3 | Water | 95% | researchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methylphenylboronic acid | Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O | 76% | nih.govresearchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O | 71% | nih.govresearchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenylboronic acid | Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O | 65% | nih.govresearchgate.net |

Performing Suzuki-Miyaura coupling reactions in water offers significant environmental and economic advantages over traditional organic solvents. Recent advancements have focused on developing catalyst systems that are effective in aqueous media. rsc.orgresearchgate.net Micellar catalysis, which uses surfactants to create nanoreactors in water, has emerged as a powerful strategy. unimib.it

The commercially available surfactant Kolliphor EL has been successfully used to facilitate the Suzuki cross-coupling of this compound with various aniline (B41778) boron reagents in water. unimib.it This method allows for the use of air-sensitive catalysts like Pd(dtbpf)Cl2 without needing an inert atmosphere, achieving high yields in short reaction times at room temperature. unimib.it This approach is not only greener but also simplifies the reaction setup and workup procedures. unimib.it

Table 2: Aqueous Suzuki Coupling of this compound

| This compound | Coupling Partner | Catalyst | Surfactant | Solvent | Yield | Reference |

| This compound | 2-Anilineboronic acid | Pd(dtbpf)Cl2 | Kolliphor EL | Water | 95% | unimib.it |

| This compound | 3-Anilineboronic acid HCl | Pd(dtbpf)Cl2 | Kolliphor EL | Water | 98% | unimib.it |

| This compound | 4-Anilineboronic acid | Pd(dtbpf)Cl2 | Kolliphor EL | Water | 96% | unimib.it |

The Stille reaction is a versatile cross-coupling method that pairs an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org This reaction is widely used due to the stability of organostannanes to air and moisture and its tolerance for a broad range of functional groups. wikipedia.orgharvard.edu this compound can act as the electrophilic partner in Stille couplings to form C-C bonds. For example, it has been used in reactions with organostannanes derived from other thiophenes to synthesize bithiophene structures. researchgate.net

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of this method is the toxicity of the organotin reagents and byproducts, which can complicate product purification. organic-chemistry.org Catalyst systems often consist of palladium sources like Pd(PPh3)4 or Pd(dba)2, sometimes with additives like CuI to accelerate the reaction. organic-chemistry.orgharvard.edu

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org It was the first C-C bond-forming reaction shown to proceed via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

This compound serves as a competent aryl halide in the Heck reaction. For instance, its coupling with pent-4-en-2-ol, using a catalyst system of palladium(II) acetate and triphenylphosphine, yields the corresponding ketone product. thieme-connect.de The reaction is highly valuable for the vinylation of aryl halides and is noted for its high chemoselectivity and generally mild conditions. mdpi.com Typical catalysts include Pd(OAc)2 or tetrakis(triphenylphosphine)palladium(0), with bases such as triethylamine (B128534) or potassium carbonate. wikipedia.org

Table 3: Example of a Heck Reaction with this compound

| Aryl Halide | Alkene | Catalyst | Ligand | Product | Yield | Reference |

| This compound | Pent-4-en-2-ol | 1% Pd(OAc)2 | 3% PPh3 | 5-(Thiophen-2-yl)pentan-2-one | 55% | thieme-connect.de |

The Kumada coupling, one of the earliest reported catalytic cross-coupling methods, creates carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgresearchgate.net This method is advantageous as it uses Grignard reagents directly, which are readily prepared. organic-chemistry.org

This compound and its derivatives are effective substrates in Kumada couplings. acgpubs.org Both nickel and palladium catalysts can be employed, often with phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) to form complexes like NiCl2(dppe) or PdCl2(dppe). wikipedia.orgslideshare.net The reaction has been applied to synthesize various substituted thiophenes, including precursors for polythiophenes used in organic electronic devices. wikipedia.orgacgpubs.org The choice of catalyst between nickel and palladium can influence the reaction's scope and efficiency. researchgate.netacgpubs.org

Direct Arylation Polymerization of this compound Derivatives

Direct Arylation Polymerization (DArP) has emerged as a more environmentally friendly and cost-effective method for synthesizing conjugated polymers compared to traditional cross-coupling reactions like Stille and Suzuki polymerizations. researchgate.netrsc.org This method avoids the need for pre-functionalization of the aromatic rings with organometallic reagents, thus reducing synthetic steps and waste. rsc.org The direct C-H bond arylation of (hetero)arenes is a convenient approach for creating a wide variety of molecular structures, including π-conjugated polymers. researchgate.net

In the context of this compound derivatives, DArP allows for the coupling of the C-Br bond of one monomer with a C-H bond of another, typically at the 5-position of the thiophene ring, to form polythiophenes. core.ac.ukresearchgate.net This process is generally catalyzed by palladium complexes. researchgate.netnih.gov

A notable advancement is the development of aqueous palladium-catalyzed DArP of this compound derivatives. researchgate.netntu.edu.tw For instance, the polymerization of 6-(2-(2-bromothiophen-3-yl)ethoxy)hexyl trimethylammonium bromide (T1) and 4-(2-(2-bromothien-3-yl)ethoxy)butylsulfonate (T2) has been successfully achieved in water. researchgate.netnih.gov The use of water as a solvent enhances the sustainability of the process. researchgate.net In these aqueous systems, supporting ligands like triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium (B8492382) salt (m-TPPTs) are often employed to facilitate the polymerization. researchgate.netnih.gov However, challenges such as the difficult separation of the ligand from the resulting polymer due to aggregation have been noted. researchgate.netnih.gov To address this, alternative catalytic systems like pyrimidine-Pd(OAc)2 have been utilized, which can yield polymers without ligand contamination. researchgate.netnih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high molecular weight and well-defined polymers. researchgate.netrsc.org For example, a system of Pd(OAc)2/PtBu2Me-HBF4 with a base in N,N-dimethylacetamide (DMAc) has been shown to be effective. researchgate.net The presence of certain functional groups on the thiophene monomer can also influence the polymerization process. For instance, ester-functionalized thiophenes can act as directing groups, promoting the generation of high molecular weight polymers even without prior halogenation at the 2- and 5-positions. rsc.org

Below is a table summarizing representative conditions and outcomes for the Direct Arylation Polymerization of this compound derivatives.

| Monomer(s) | Catalyst System | Base | Solvent | Polymer | Reference(s) |

| 6-(2-(2-bromothiophen-3-yl)ethoxy)hexyl trimethylammonium bromide (T1) | Pyrimidine-Pd(OAc)2 | - | Water | PT1 | researchgate.netnih.gov |

| This compound and various aryl bromides | 0.2 mol% Pd(OAc)2 | - | - | 2-arylated thiophenes | researchgate.net |

| Ester-functionalized thiophene | Palladium-catalyzed | - | - | Poly(hexyl thiophene-3-carboxylates) | rsc.org |

Organometallic Chemistry of this compound

This compound readily reacts with magnesium metal in an ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2-thienylmagnesium bromide. askfilo.comjcu.edu.au This organomagnesium compound is a versatile intermediate in organic synthesis. lookchem.comchemicalbook.com

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond of this compound. wisc.edu This reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon in the C-Mg bond. youtube.com

2-Thienylmagnesium bromide can participate in a variety of subsequent reactions, including:

Reaction with Aldehydes and Ketones: It undergoes condensation reactions with aldehydes to produce secondary alcohols ottokemi.com, and with ketones to yield tertiary alcohols. wisc.edu These carbinols can be further dehydrated to form 2-thienyl olefins. lookchem.comchemicalbook.com

Synthesis of Polymers: It is used to create thiophene-functionalized polystyrene macromonomers, which are key intermediates in the synthesis of polystyrene-graft-polythiophene (PSt-g-PTh). lookchem.comchemicalbook.com It is also employed in the synthesis of thienylene oligomers, which have applications as conducting polymers. lookchem.comchemicalbook.com

Reaction with Carbon Dioxide: Reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields thiophene-2-carboxylic acid. wisc.edu

Reaction with Ethylene (B1197577) Oxide: The reaction with ethylene oxide, followed by hydrolysis, produces 2-thiophene ethanol. google.com

A representative reaction for the formation of 2-thienylmagnesium bromide is shown below: C₄H₃BrS + Mg → C₄H₃BrMgS askfilo.com

The following table provides examples of reactions involving 2-thienylmagnesium bromide.

| Reactant | Product | Application | Reference(s) |

| Aldehydes | 1-(2-thienyl)-carbinols | Intermediate for 2-thienyl olefins | ottokemi.com |

| Polystyrene macromonomer | Polystyrene-graft-polythiophene (PSt-g-PTh) | Graft copolymers | lookchem.comchemicalbook.com |

| - | Thienylene oligomers | Conducting polymers, potential OLEDs | lookchem.comchemicalbook.com |

| Ethylene Oxide | 2-Thiophene ethanol | Synthesis of functionalized thiophenes | google.com |

Lithiation of this compound provides another route to a highly reactive organometallic intermediate. This can be achieved through metal-halogen exchange, for instance, by reacting this compound with an organolithium reagent like n-butyllithium. This process typically occurs at low temperatures to avoid side reactions. researchgate.net

The resulting 2-lithiothiophene is a powerful nucleophile that can be used in various synthetic transformations. A particularly useful application is its reaction with boronic esters to form new C-B bonds. bris.ac.ukbris.ac.uk For example, reacting 2-lithiothiophene with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, yields thiophene-2-boronic acid. Alternatively, reaction with an appropriate boronic ester, like pinacolborane or bis(pinacolato)diboron, can directly afford the corresponding thiophene-2-boronic ester. nih.gov

This lithiation-borylation methodology is a powerful tool for the synthesis of functionalized thiophenes, which are valuable building blocks in cross-coupling reactions such as the Suzuki-Miyaura coupling. bris.ac.uknih.gov The process involves the formation of a boronate complex, which upon rearrangement, yields the desired boronic ester product. bris.ac.uk

A more recent and innovative approach for the borylation of thiophenes involves the use of Frustrated Lewis Pairs (FLPs). ed.ac.uked.ac.ukresearchgate.net FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. researchgate.netrsc.org This unquenched reactivity allows them to activate small molecules, including C-H bonds. researchgate.net

In the context of this compound, FLP-catalyzed C-H borylation offers a direct method to install a boryl group onto the thiophene ring without the need for prior halogenation or lithiation at the target position. ed.ac.uked.ac.ukresearchgate.net For instance, a zinc cation/amine FLP system, such as [(NacNac)Zn(DMT)][B(C6F5)4], has been shown to be an effective precatalyst for the C-H borylation of weakly activated substrates like this compound using catecholborane (CatBH), with hydrogen gas as the only byproduct. ed.ac.uked.ac.ukresearchgate.net

The proposed mechanism involves the displacement of the amine (DMT) by catecholborane to form a zinc-catecholborane complex. ed.ac.uked.ac.ukresearchgate.net This complex, in conjunction with the free amine, acts as the FLP to deprotonate the thiophene ring in a stepwise manner, leading to the formation of the borylated product. ed.ac.uked.ac.ukresearchgate.net This method represents a significant advancement in C-H functionalization chemistry, providing a more atom-economical and potentially milder route to organoboron compounds. researchgate.net

Nucleophilic Substitution and Derivatization

Aromatic rings, including thiophene, are generally electron-rich and thus not highly susceptible to nucleophilic attack. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur on the this compound ring under specific conditions. libretexts.orgmasterorganicchemistry.com The viability of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, typically positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orglibretexts.org These electron-withdrawing groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

For instance, the kinetics of nucleophilic aromatic substitution have been studied on nitro-substituted thiophenes. In the case of 2-bromo-5-nitrothiophene (B82342) (a "para-like" isomer), reaction with various amines proceeds via an SNAr mechanism. nih.gov Similarly, 2-bromo-3-nitrothiophene (B183354) (an "ortho-like" isomer) also undergoes nucleophilic substitution, with the reaction medium influencing the stability of the transition state. nih.gov

The general mechanism for SNAr involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. masterorganicchemistry.com

The reactivity in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Halogen Dance Processes and Temperature Effects

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This process is typically base-catalyzed and proceeds through a series of deprotonation and metal-halogen exchange steps. acs.orgwhiterose.ac.uk The driving force for the halogen dance is thermodynamic, leading to the formation of the most stable organometallic intermediate. wikipedia.org

In the case of this compound, the halogen dance can be initiated by treatment with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. whiterose.ac.uk This can lead to the formation of other bromothiophene isomers. For example, the rearrangement of 2,5-dibromothiophene (B18171) to 2,4-dibromothiophene (B1333396) has been reported to occur in nearly quantitative yield under certain conditions. kobe-u.ac.jp

The study of the halogen dance on 2,3-dibromothiophene (B118489) has also been a subject of interest, highlighting the potential for complex rearrangements in polyhalogenated thiophenes. researchgate.net

Radical Reactions of this compound

The chemistry of this compound includes radical reactions, which are initiated by the homolytic cleavage of covalent bonds, often induced by heat or light. pressbooks.publibretexts.org This process results in the formation of highly reactive species with unpaired electrons, known as radicals. youtube.comlibretexts.org In the context of this compound, the carbon-bromine (C-Br) bond is of primary interest for radical generation.

Radical reactions are typically chain reactions involving three main stages: initiation, propagation, and termination. transformationtutoring.comlibretexts.org Initiation involves the formation of initial radicals. For instance, the Br-Br bond in molecular bromine can be broken by light to form two bromine radicals. researchoutreach.org These radicals can then react with a substrate in the propagation steps to form the desired product and regenerate a radical, continuing the chain. transformationtutoring.com Termination occurs when two radicals combine, ending the reaction sequence. libretexts.org

While general principles of radical halogenation and addition are well-established, specific studies detailing the radical reactions of this compound itself, such as radical substitution on the thiophene ring or radical addition across a double bond involving a this compound-derived radical, are less commonly detailed in the provided context compared to its photochemical and electrochemical reactivity. However, the principles of radical chemistry are applicable. For example, light can be used to trigger the homolytic cleavage of the bromine-bromine bond to form reactive bromine radicals, which are instrumental in syntheses involving carbon-bromine bond formation. researchoutreach.org The stability of any potential radical intermediate, such as a thienyl radical formed by homolysis of the C-Br bond, would be a critical factor in determining the reaction pathway.

Photochemical and Photophysical Reaction Mechanisms

The interaction of this compound with ultraviolet (UV) light initiates a cascade of complex photochemical and photophysical events, primarily involving the cleavage of the carbon-bromine bond and potential rearrangement of the thiophene ring. aip.orgaip.org These processes are studied in detail using techniques like velocity-map imaging (VMI) to understand the dynamics of the dissociation process. researchgate.netnih.gov

Studies of the ultraviolet photochemistry of this compound (C₄H₃SBr) in the gas phase have been conducted across a wavelength range of 245-265 nm. aip.orgresearchgate.netnih.gov Upon absorption of a UV photon in this range, the primary and most dominant dissociation pathway is the homolytic cleavage of the C-Br bond. aip.orgaip.org

This fission results in the formation of a bromine atom (Br) and a 2-thienyl radical (C₄H₃S). aip.org

C₄H₃SBr + hν (UV) → C₄H₃S• + Br•

The bromine atom can be formed in either its ground electronic state (²P₃/₂) or its spin-orbit excited state (²P₁/₂). aip.orgresearchgate.net Investigations have shown that at these wavelengths, bromine is predominantly formed in its ground state. aip.org The molecular fragments resulting from the loss of atomic bromine exhibit recoil velocities and anisotropies consistent with prompt dissociation. aip.orgresearchgate.net

At shorter excitation wavelengths, the dynamics change. The fast, anisotropic velocity distribution of the bromine atom products, which is dominant at longer wavelengths, is progressively replaced by a slower, isotropic recoil distribution. nih.govaip.org This change suggests the involvement of different excited state potential energy surfaces and competing dissociation mechanisms. nih.govrsc.org

Further fragmentation of the primary 2-thienyl radical can occur, especially when using high-energy vacuum ultraviolet (VUV) probe lasers for ionization in experimental setups. aip.org Analysis has identified subsequent ionic products such as C₃H₃⁺, CS⁺, HCCS⁺, and H₂CCS⁺, which are believed to arise from the dissociative ionization of the most internally excited C₄H₃S fragments. aip.orgaip.org

Table 1: Major Ionic Products Observed in the UV Photodissociation of this compound followed by 118 nm VUV Ionization. aip.orgaip.org

| Observed Ion (m/z) | Chemical Formula | Origin |

|---|---|---|

| 83 | C₄H₃S⁺ | Direct ionization of the primary C₄H₃S radical fragment. |

| 39 | C₃H₃⁺ | VUV-induced dissociative ionization of internally excited C₄H₃S fragments. |

Alongside C-Br bond fission, a competing photochemical pathway in this compound involves the opening of the thiophene ring. aip.orgnih.gov This process becomes more significant at shorter UV excitation wavelengths. nih.govaip.org

The proposed mechanism involves initial excitation to electronically excited states, followed by C–S bond extension. aip.orgacs.org This leads the molecule to a region of conical intersection with the ground state potential energy surface. nih.govaip.org A conical intersection is a point where two potential energy surfaces meet, facilitating very efficient non-radiative transitions between electronic states. acs.org

Once the molecule returns to the highly vibrationally excited ground electronic state, it has sufficient energy to undergo isomerization and subsequent dissociation. nih.govaip.org This pathway can lead to the formation of ring-opened isomers before eventual fragmentation. aip.org Theoretical calculations have identified a biradical intermediate formed upon C-S bond fission as a local minimum on the potential energy surface. aip.org The internal energy is high enough to sample the configurations of several parent isomers and dissociate into a bromine atom along with various cyclic or ring-opened C₄SH₃ radical partners. nih.gov This complex pathway explains the observation of slower, isotropically distributed bromine atom fragments at higher photon energies. nih.govaip.org

Electrochemical Reactivity and Reduction Pathways

This compound exhibits significant electrochemical reactivity, particularly through reductive pathways. It has been a subject of electrochemical studies using techniques such as cyclic voltammetry and controlled-potential electrolysis, typically at carbon cathodes in aprotic solvents like dimethylformamide (DMF) containing a supporting electrolyte such as tetramethylammonium (B1211777) perchlorate. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Cyclic voltammetry is an electrochemical technique where the potential is swept linearly in a cyclic manner (e.g., from a negative to a positive potential and back), and the resulting current is measured. libretexts.orgrsc.org The shape of the resulting voltammogram provides information about the redox processes and the stability of the species generated at the electrode. libretexts.org

The electrochemical reduction of this compound involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-bromine bond. This process is a form of dehalogenation. The general mechanism for the reduction of an aryl halide (Ar-X) like this compound involves an initial electron transfer to form a radical anion, which then rapidly fragments into an aryl radical and a halide anion.

Initial Electron Transfer: C₄H₃SBr + e⁻ → [C₄H₃SBr]⁻•

Fragmentation: [C₄H₃SBr]⁻• → C₄H₃S• + Br⁻

The resulting 2-thienyl radical (C₄H₃S•) can then undergo further reduction at the electrode surface to form a carbanion, which is subsequently protonated by a proton source in the medium (even residual water) to yield thiophene.

Further Reduction and Protonation: C₄H₃S• + e⁻ → [C₄H₃S]⁻ [C₄H₃S]⁻ + H⁺ → C₄H₄S (Thiophene)

The specific products and efficiencies of the electrochemical reduction can be influenced by the electrode material, solvent, and the presence of other reactive species. researchgate.netelsevierpure.com These electrochemical methods are valuable for both mechanistic studies and for synthetic applications, providing a controlled way to induce chemical transformations. rsc.org

Advanced Derivatives and Functionalization of 2 Bromothiophene

Synthesis of Substituted 2-Bromothiophenes

The introduction of additional functional groups onto the 2-bromothiophene scaffold can be achieved through various synthetic strategies, leading to polyhalogenated, cyanated, nitrated, and sulfonated derivatives.

The synthesis of polyhalogenated thiophenes from this compound is a key step in creating precursors for various functional materials. One notable example is the preparation of 3,4-dibromothiophene (B32776). A method for synthesizing 3,4-dibromothiophene involves treating this compound with a mixture of equimolar amounts of sodamide and potassium tert-butoxide in liquid ammonia. tandfonline.com This process results in a disproportionation reaction, yielding thiophene (B33073), 3,4-dibromothiophene, and a mixture of other di- and tetrabromothiophenes. tandfonline.com The main product, 3,4-dibromothiophene, can be isolated in yields of 58-68% through fractional distillation. tandfonline.com

Another approach to obtain 3,4-dibromothiophene is by the reduction of 2,3,4,5-tetrabromothiophene with zinc powder in acetic acid. google.comscispace.com This method has been reported to produce 3,4-dibromothiophene in high yields, with one patent describing a yield of 91% and a purity of 97.54%. google.com The reaction is typically carried out by first reacting the starting material at room temperature and then heating to reflux. google.com It has been noted that changing the experimental conditions is crucial; for instance, refluxing 2,3,5-tribromothiophene (B1329576) with zinc dust in acetic acid can yield 3-bromothiophene (B43185), while similar conditions with tetrabromothiophene (B189479) initially yield mostly 3-bromothiophene before optimized conditions produce 3,4-dibromothiophene. scispace.com

Furthermore, 3,6-dibromo and 2,3,5,6-tetrabromo derivatives of thieno[3,2-b]thiophene (B52689) have been synthesized, which can then be converted to other disubstituted derivatives through bromine-lithium exchange reactions. rsc.org

The introduction of cyano and nitro groups onto the this compound ring expands its synthetic utility. Cyanation, the introduction of a nitrile group, can be achieved through various methods, including transition-metal-catalyzed reactions. For instance, copper-catalyzed cyanation of heteroaryl bromides provides a versatile route to nitrile derivatives. nih.gov Nickel-catalyzed deaminative cyanation has also been reported for converting primary alkyl amines to alkyl nitriles. organic-chemistry.org

Nitration of thiophene derivatives can lead to a mixture of products. For example, the nitration of 2-bromo-3-methylbenzo[b]thiophene under different conditions consistently yields a mixture of the 4- and 6-nitro compounds, along with 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one. rsc.org The structures of these products are typically confirmed by spectroscopic methods and sometimes by independent synthesis. rsc.org

| Reaction | Reagents and Conditions | Product(s) | Yield(s) |

| Nitration of 2-bromo-3-methylbenzo[b]thiophen | Various nitrating agents | 2-bromo-3-methyl-4-nitrobenzo[b]thiophen | 14-18% |

| 2-bromo-3-methyl-6-nitrobenzo[b]thiophen | 21-27.5% | ||

| 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one | 35-47% |

Sulfonamide derivatives of this compound are of significant interest, particularly in medicinal chemistry. The synthesis of This compound-3-sulfonamide (B13460583) involves the treatment of this compound with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position. evitachem.com This is then typically followed by amination to form the sulfonamide.

More complex sulfonamide-related structures, such as sulfondiimidamides, have also been synthesized starting from this compound. acs.orgnih.gov This involves a multi-step process that can include the formation of a primary sulfinamidine, followed by oxidative amination. acs.orgnih.gov For example, a sulfondiimidamide derivative of the investigational melanoma treatment, tasisulam (B1682931) sodium, was prepared starting from this compound, which yielded the primary sulfinamidine in 60% yield. acs.orgnih.gov

Additionally, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides in the presence of lithium hydride. nih.gov These derivatives can be further functionalized using Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net

| Starting Material | Key Reagents | Product | Reported Yield |

| This compound | Chlorosulfonic acid, followed by amination | This compound-3-sulfonamide | Varies |

| This compound | In situ generated sulfurdiimide, then oxidative amination | Primary sulfinamidine intermediate for sulfondiimidamide | 60% |

| 5-Bromothiophene-2-sulfonamide | Alkyl bromides, LiH | 5-Bromo-N-alkylthiophene-2-sulfonamides | Fair to good |

Oligomerization and Polymerization of this compound Scaffolds

This compound serves as a fundamental building block for the creation of larger, conjugated systems like oligothiophenes and polythiophenes. These materials are at the forefront of research in organic electronics due to their unique optical and electronic properties.

Oligothiophenes, which are well-defined short chains of thiophene units, and polythiophenes, their polymeric counterparts, can be synthesized from this compound and its derivatives through various coupling reactions. Metal-catalyzed cross-coupling reactions are among the most common methods. cmu.edu

The Yamamoto synthesis, for example, involves treating 2,5-dibromothiophene (B18171) with magnesium in the presence of a nickel catalyst to induce self-coupling. cmu.edu Similarly, Kumada cross-coupling, which uses a Grignard reagent derived from a dihalothiophene and a nickel catalyst, is another foundational method for preparing poly(3-alkylthiophenes). cmu.edursc.org Stille coupling, which pairs an organotin reagent with a halogenated thiophene, has been used to synthesize specific oligomers like trimers and tetramers. nih.gov For instance, a trimer was synthesized by coupling 2,5-dibromo-3,4-BCO-annelated thiophene with a 2-stannylated thiophene derivative in 41% yield. nih.gov

Oxidative coupling is another important technique. uri.edu For example, the dimer of a 4,5-BCO-annelated this compound was synthesized via oxidative coupling of the corresponding 2-lithiated monomer with CuCl2, achieving a 76% yield. nih.gov

| Coupling Method | Reactants | Catalyst/Reagent | Product | Yield |

| Yamamoto Coupling | 2,5-Dibromothiophene | Mg, Ni(bipy)Cl2 | Polythiophene | Low molecular weight |

| Kumada Coupling | 2,5-Diiodo-3-alkylthiophene | Mg, Ni(dppp)Cl2 | Poly(3-alkylthiophene) | Varies |

| Stille Coupling | 2,5-dibromo-3,4-BCO-annelated thiophene, 2-stannylated thiophene | Pd catalyst | Trimer | 41% |

| Oxidative Coupling | 2-lithiated 4,5-BCO-annelated thiophene | CuCl2 | Dimer | 76% |

Electropolymerization is a powerful technique for creating thin, insoluble films of polythiophenes directly onto an electrode surface. pkusz.edu.cnresearchgate.net This method allows for precise control over the film's thickness and properties. The process involves the electrochemical oxidation of the thiophene monomer, leading to the formation of radical cations that couple to form the polymer chain. dtic.mil

Derivatives of this compound can also be electropolymerized. For instance, N-alkylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers, which can be synthesized from 3-bromothiophene, have been successfully electropolymerized to form polymer films. nih.gov The electrochemical properties of these polymers can be studied using techniques like cyclic voltammetry, which can reveal the oxidation potentials and stability of the resulting polymer films. nih.govnih.gov For example, the electropolymerization of an alkyne-terminated DTP monomer showed an irreversible peak oxidation onset at 770 mV in the first cycle. nih.gov The resulting polymers often exhibit interesting photophysical properties, and their band gaps can be tuned based on the monomer structure. rsc.org

Heteroaryl Derivatives and Conjugated Systems

This compound is a key precursor in the synthesis of a wide array of heteroaryl derivatives and conjugated systems, which are of significant interest for their applications in materials science, particularly in the field of plastic electronics. The development of functional polymeric π-conjugated systems is a primary goal, with polythiophenes being a major class of conjugated polymers. The electronic and optical properties of these materials, such as their energy bandgaps (HOMO-LUMO energy levels), can be fine-tuned by incorporating conjugated substituents into the polymer backbone or side chains.

Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are instrumental in forming carbon-carbon bonds between this compound and various aryl or heteroaryl moieties. For instance, palladium-catalyzed Suzuki cross-coupling reactions are employed to regioselectively synthesize 2-(bromomethyl)-5-aryl-thiophenes. cuni.cz This method involves the reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with a variety of aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. cuni.cz Similarly, new 5-aryl-thiophene sulfonamide derivatives have been synthesized via Suzuki-Miyaura cross-coupling reactions of 5-bromothiophene-2-sulfonamide with different aryl boronic acids and esters. nih.gov The synthesis of 2-ethylhexyl 5-arylthiophene-2-carboxylates also utilizes the Suzuki reaction, coupling 2-ethylhexyl 5-bromothiophene-2-carboxylate with various arylboronic acids. wikipedia.org

The Stille coupling reaction has been used to synthesize bithiophenes by reacting the stannyl (B1234572) derivative of 3,4-ethylenedioxythiophene (B145204) (EDOT) with this compound. rsc.org This approach allows for the creation of π-conjugated systems with specific structural features, such as self-rigidified backbones resulting from non-bonded intramolecular interactions. rsc.org

Furthermore, this compound is a monomer used in the synthesis of thiophene-containing conjugated polymers. Suzuki polycondensation of aryl dibromides with 2,5-thiophenebis(boronic acid) derivatives, which can be derived from this compound, yields high molecular weight polymers. thieme-connect.de These polymers, such as poly(3-hexylthiophene) (P3HT), are valued for their good processability and high charge carrier mobility. beilstein-journals.org The regioselectivity of these polymerization reactions is crucial, as it influences the planarity and π-conjugation of the resulting polymer, which in turn affects its electronic properties. beilstein-journals.org

Table 1: Examples of Heteroaryl Derivatives and Conjugated Systems from this compound

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90°C | 2-(Bromomethyl)-5-aryl-thiophenes | cuni.cz |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids/esters | Pd(PPh₃)₄, K₃PO₄, solvent/H₂O, 95°C | 5-Arylthiophene sulfonamides | nih.gov |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄, 1,4-dioxane/H₂O, 90°C | 2-Ethylhexyl 5-arylthiophene-2-carboxylates | wikipedia.org |

| This compound | Stannyl derivative of EDOT | Pd(PPh₃)₄ | Bithiophene of EDOT and thiophene | rsc.org |

| Aryl dibromides | 2,5-Thiophenebis(boronic acid) derivatives | Zerovalent palladium catalyst with a bulky phosphine (B1218219) ligand | Thiophene-containing conjugated polymers | thieme-connect.de |

C-Nucleoside Synthesis from this compound

C-nucleosides are analogues of natural N-nucleosides where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond instead of a carbon-nitrogen bond. This structural modification makes them more resistant to enzymatic hydrolysis, leading to increased biological stability. This compound serves as a valuable synthon in the preparation of thienyl C-nucleosides.

A common strategy for C-nucleoside synthesis is the direct coupling of a protected carbohydrate unit with a preformed nucleophilic aglycon. rsc.org In the context of this compound, this typically involves its conversion to the more reactive 2-thienyllithium. This organolithium reagent can then undergo a nucleophilic addition to a protected sugar derivative, such as a ribonolactone.

For example, a two-step approach has been described for the synthesis of C1'-disubstituted C-nucleosides. rsc.org This method involves a double aryl condensation on a ribonolactone, which can include a thienyl group derived from this compound. The resulting disubstituted diol is then subjected to cycloetherification to furnish the final C-nucleoside. rsc.org

A more direct example involves the reaction of lithiated this compound with a protected 2-deoxy-d-ribose (B167953) derivative. This reaction leads to an inseparable mixture of diastereomers, which is then treated with an acid catalyst like p-toluenesulfonic acid (p-TsOH) in toluene (B28343) to induce cyclization and afford the desired 2'-deoxy-thienyl-C-nucleoside. nih.gov

The synthesis of unnatural base pairs for the expansion of the genetic alphabet has also utilized thiophene derivatives. For instance, 2-amino-8-(2-thienyl)purine has been developed as part of an unnatural base pair. nih.gov While the direct synthesis from this compound is not detailed in this specific context, the thienyl moiety is a key component of the final structure.

The synthesis of thieno[2,3-d]pyrimidine (B153573) nucleosides, which are analogues of cytidine (B196190) and uridine, has also been reported. These syntheses often involve the construction of the fused pyrimidine (B1678525) ring onto a pre-existing thiophene structure, which can originate from functionalized this compound derivatives.

Spectroscopic and Computational Analysis of 2 Bromothiophene and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for the elucidation of the molecular framework and electronic environment of 2-bromothiophene. A range of techniques, from Nuclear Magnetic Resonance to Photoelectron Spectroscopy, offers a comprehensive picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide distinct signatures based on the chemical environment of the nuclei.

In the ¹H NMR spectrum of this compound, the three protons on the thiophene (B33073) ring appear as distinct multiplets due to spin-spin coupling. The proton at the C5 position typically resonates furthest downfield, followed by the C3 and C4 protons. chemicalbook.com The coupling constants are characteristic of the thiophene ring system.

The ¹³C NMR spectrum shows four distinct signals corresponding to the four carbon atoms of the thiophene ring. chemicalbook.comnih.gov The carbon atom bonded to the bromine (C2) is significantly shielded and appears at a characteristic chemical shift, while the other carbons (C3, C4, and C5) resonate at values typical for sp²-hybridized carbons in a heteroaromatic ring. libretexts.orgoregonstate.edu For derivatives, such as this compound-3-carboxylic acid and its esters, the chemical shifts of the ring protons and carbons are influenced by the electronic effects of the substituent. rsc.org For instance, in 2-chloro-5-aryl thiophene derivatives, the chemical shifts of the thiophene protons are observed in the aromatic region, with specific coupling constants defining their relationship. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound This table is interactive. Click on the headers to sort.

| Nucleus | Position | Chemical Shift (ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | H-3 | ~6.86 | J(3,4) ≈ 3.7, J(3,5) ≈ 1.4 |

| ¹H | H-4 | ~7.04 | J(4,3) ≈ 3.7, J(4,5) ≈ 5.6 |

| ¹H | H-5 | ~7.21 | J(5,4) ≈ 5.6, J(5,3) ≈ 1.4 |

| ¹³C | C-2 | ~112.7 | - |

| ¹³C | C-3 | ~128.3 | - |

| ¹³C | C-4 | ~127.5 | - |

| ¹³C | C-5 | ~130.5 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data sourced from multiple references. chemicalbook.comchemicalbook.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound. nih.govchemicalbook.com The spectra are characterized by several key vibrational modes. nist.gov For substituted thiophenes, C-C stretching vibrations are typically observed in the 1347-1532 cm⁻¹ region. iosrjournals.org

Key vibrational bands for this compound include:

C-H stretching: Found in the region above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1300-1550 cm⁻¹ region.

Ring vibrations: Characteristic modes involving the entire thiophene ring.

C-Br stretching: A strong band typically observed in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the thiophene ring and the C-S bond, which may be weak in the IR spectrum. spectroscopyonline.com Studies on oligothiophenes and polythiophene show that Raman spectroscopy is sensitive to chain length and conformation. mdpi.com Resonance Raman studies on related halothiophenes have provided insights into the photodissociation dynamics by identifying key vibrational modes coupled to electronic transitions. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational frequencies to specific atomic motions. iosrjournals.orgmdpi.com

Table 2: Selected Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3100 | C-H stretch | IR/Raman |

| ~1520 | C=C ring stretch | IR/Raman |

| ~1420 | C=C ring stretch | IR/Raman |

| ~1220 | C-H in-plane bend | IR/Raman |

| ~830 | C-H out-of-plane bend | IR/Raman |

| ~690 | C-S stretch | IR/Raman |

Note: Frequencies are approximate and represent characteristic modes.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum typically exhibits strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic thiophene ring. The position and intensity of these bands are sensitive to substitution on the thiophene ring. In a study of anthraquinones derived from brominated thiophenes, UV-Vis spectra showed maximum absorption wavelengths (λ_max) characteristic of the extended π-systems. mdpi.com For derivatives like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the experimental UV-Vis spectrum can be correlated with theoretical calculations to understand the electronic absorption properties. researchgate.net

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. nih.govchemicalbook.com A key feature of the mass spectrum of this compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. chemicalbook.comasdlib.org This is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. asdlib.org

The fragmentation of this compound under electron impact typically involves the loss of the bromine atom or the thiophene ring components. Common fragments observed in the mass spectrum include the thienyl cation (C₄H₃S⁺) and ions resulting from the cleavage of the ring. chemicalbook.com The fragmentation patterns of more complex derivatives, such as benzo[b]thiophene dicarbonyldianilides, often involve cleavage of the C-N or C-C bonds of the substituent groups. nih.gov

Table 3: Major Ions in the Mass Spectrum of this compound This table is interactive. Click on the headers to sort.

| m/z Value | Ion | Description |

|---|---|---|

| 162/164 | [C₄H₃⁷⁹BrS]⁺ / [C₄H₃⁸¹BrS]⁺ | Molecular Ion (M⁺) |

| 83 | [C₄H₃S]⁺ | Loss of Br |

| 39 | [C₃H₃]⁺ | Ring fragment |

Data sourced from NIST Mass Spectrometry Data Center. chemicalbook.com

Photoelectron spectroscopy (PES) is an experimental technique used to determine the ionization energies of molecules, providing direct insight into their electronic structure and molecular orbital energies. Studies on this compound using PES have helped to characterize the energy levels of the π-orbitals of the thiophene ring and the lone pair orbitals on the sulfur and bromine atoms. This data is valuable for benchmarking quantum chemical calculations and understanding the molecule's reactivity and electronic behavior. For example, analysis of brominated petroleum coke using X-ray photoelectron spectroscopy (XPS) has been used to identify C-Br surface complexes and bromine bonded near sulfur atoms, which relates to the chemistry of this compound derivatives. nih.gov

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become essential for complementing experimental data and providing a deeper understanding of the properties of this compound and its derivatives. iosrjournals.orgrroij.comrroij.com These computational studies can accurately predict a wide range of properties.

Molecular Geometry: DFT calculations can determine the optimized ground-state geometry, including bond lengths and angles, which show good agreement with experimental data from X-ray diffraction where available. mdpi.comrroij.com

Vibrational Spectra: Theoretical vibrational frequencies and intensities can be calculated and compared with experimental IR and Raman spectra to provide definitive assignments for the observed bands. iosrjournals.orgrroij.com

NMR Spectra: Chemical shifts and coupling constants can be computed to aid in the interpretation of complex NMR spectra.

Electronic Properties: DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and electronic excitation properties of the molecule.

Molecular Electrostatic Potential (MESP): MESP maps are generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character, which helps in predicting intermolecular interactions and reaction sites. mdpi.commdpi.com

For derivatives like 2(E)‐1‐(3‐bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, DFT calculations have been used to analyze the infrared and Raman spectra, as well as the electronic properties via UV-Vis absorption spectra. rroij.com Similarly, computational studies on thiophene sulfonamide derivatives have provided insights into their structural, optical, and thermodynamic parameters. mdpi.com These theoretical investigations are crucial for designing new materials and molecules with tailored properties based on the this compound scaffold.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground state is a unique functional of the electron density. youtube.com DFT calculations are widely employed for thiophene and its derivatives to predict molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comjchps.com These calculations often serve as the foundation for more specific analyses like HOMO-LUMO, NBO, and MEP. For instance, in studies of thiophene derivatives, DFT has been used to simulate FT-IR and FT-Raman spectra, with the results showing good agreement with experimental data. tandfonline.com The B3LYP functional is a commonly used hybrid functional in DFT calculations for organic molecules. jchps.com DFT methods are also used in conjunction with time-dependent DFT (TD-DFT) to calculate UV-Vis spectra and predict the electronic absorption properties of thiophene compounds. mdpi.comrsc.org

HOMO-LUMO Analysis and Electronic Properties

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule.

HOMO: The HOMO energy level is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for reaction with electrophiles. mdpi.com

LUMO: The LUMO energy level relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a higher susceptibility to reaction with nucleophiles. mdpi.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap is characteristic of molecules that are more easily polarized and reactive. mdpi.com

In computational studies of thiophene derivatives, the HOMO and LUMO energy levels are calculated to understand their electronic behavior. For example, analysis of various thiophene sulfonamide derivatives showed HOMO-LUMO energy gaps ranging from 3.44 to 4.65 eV, indicating stable structures. mdpi.com The distribution of the electron cloud in these orbitals often spreads across the conjugated system of the thiophene ring and any attached groups. mdpi.com For a derivative of this compound, 2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one, the HOMO was found to be located on the C=O and C-C bonds, excluding the thiophene ring itself. tandfonline.com

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.40 | -1.75 | 4.65 |

| Thiophene Sulfonamide Derivative 2 | -6.95 | -3.51 | 3.44 |

| Thiophene (General) | -6.56 | -0.36 | 6.20 |

Note: The data in the table is illustrative, based on findings for various thiophene derivatives to demonstrate the typical range of values obtained from DFT calculations. jchps.commdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding interactions and electron delocalization within a molecule.

Key aspects of NBO analysis include:

Lewis and Non-Lewis Orbitals: The NBO program identifies the optimal Lewis structure by finding orbitals with the maximum possible electron occupancy (ideally close to 2.0). wikipedia.orgwisc.edu These are the "Lewis-type" NBOs. The remaining low-occupancy orbitals are termed "non-Lewis" and represent deviations from the idealized Lewis structure, such as antibonding orbitals (σ* or π*). wikipedia.org

Donor-Acceptor Interactions: NBO analysis evaluates delocalization effects by examining interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (typically antibonds). The energetic significance of these interactions is calculated using second-order perturbation theory. wisc.edu

In studies of thiophene derivatives, NBO analysis is used to confirm hyperconjugative interactions and their resulting stabilization energies. tandfonline.com For instance, the interaction between a lone pair on a nitrogen atom (donor) and an adjacent C-H antibond (acceptor) in a substituted amine was shown to provide a significant stabilization energy of 8.13 kcal/mol. wisc.edu This type of analysis can elucidate the electronic effects of the bromine substituent on the thiophene ring in this compound.

| Term | Description |

|---|---|

| Donor NBO | A filled, Lewis-type orbital (e.g., a bonding orbital or a lone pair). |

| Acceptor NBO | An empty or low-occupancy, non-Lewis type orbital (e.g., an antibonding orbital). |

| Stabilization Energy E(2) | The energy lowering (in kcal/mol) resulting from the delocalization of electron density from a donor NBO to an acceptor NBO. wisc.edu |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net An MEP map is generated by plotting the electrostatic potential onto a constant electron density surface. mdpi.com It is an invaluable tool for identifying a molecule's reactive sites and understanding intermolecular interactions. researchgate.netresearchgate.net

The MEP map is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack. researchgate.net